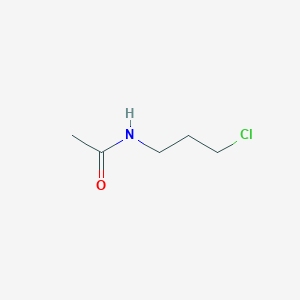

N-(3-chloropropyl)acetamide

Description

Significance as a Versatile Synthetic Precursor

The primary significance of N-(3-chloropropyl)acetamide lies in its role as a precursor for synthesizing a variety of more complex molecules. The chloropropyl group is susceptible to nucleophilic substitution reactions, enabling the introduction of different functional groups at that position. evitachem.com This reactivity makes it a key component in multi-step synthetic pathways.

For instance, it serves as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds. evitachem.comalfachemch.com Its ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds is a cornerstone of its versatility. evitachem.com

Overview of Structural Features Relevant to Reactivity

The reactivity of this compound is directly influenced by its molecular structure. The key features are the amide functional group and the chlorine atom at the end of the propyl chain.

The Chloro Group: The chlorine atom is an effective leaving group in nucleophilic substitution reactions. This allows the carbon atom to which it is attached to be attacked by a wide range of nucleophiles, leading to the formation of new chemical bonds. evitachem.com

The Acetamido Group: The amide group can influence the reactivity of the molecule. It is generally stable under many reaction conditions but can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid. evitachem.com The nitrogen atom of the amide can also be involved in chemical transformations, although it is less reactive than a free amine.

The interplay of these two functional groups allows for sequential and selective reactions, which is a highly desirable characteristic for a synthetic intermediate.

Below is a table summarizing some of the key properties of this compound and related compounds.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 14091-77-1 |

| Molecular Formula | C5H10ClNO |

| Molecular Weight | 135.59 g/mol |

Interactive Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 14091-77-1 | C5H10ClNO | 135.59 |

| Acetamide (B32628), N-[(2S)-2-(acetyloxy)-3-chloropropyl]- | 183905-31-9 | C7H12ClNO3 | 193.63 chemball.com |

| 2-(N-(2-Chloroethyl)-N-(2-chloropropyl)amino)acetamide monohydrochloride | 13627-28-6 | C7H15Cl2N2O·HCl | Not specified |

| Acetamide, N-(3-chlorophenyl)- | 588-07-8 | C8H8ClNO | 169.608 nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chloropropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO/c1-5(8)7-4-2-3-6/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPXRRJHKUBNHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391788 | |

| Record name | N-(3-chloropropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14091-77-1 | |

| Record name | N-(3-chloropropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-chloropropyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of N 3 Chloropropyl Acetamide

Nucleophilic Substitution Reactions at the Chloropropyl Moiety

The presence of a chlorine atom on the terminal carbon of the propyl group in N-(3-chloropropyl)acetamide makes this position an electrophilic center, susceptible to nucleophilic attack. The carbon-chlorine bond is polarized, and the chloride ion is a competent leaving group, facilitating SN2 (bimolecular nucleophilic substitution) reactions.

Intermolecular Reactions with Various Nucleophiles

The electrophilic carbon atom bonded to the chlorine in this compound can react with a variety of external nucleophiles. In these intermolecular reactions, the nucleophile displaces the chloride ion, forming a new covalent bond. The general mechanism involves the attack of a nucleophile (Nu-) on the carbon atom, leading to a transition state where the nucleophile-carbon bond is forming concurrently as the carbon-chlorine bond is breaking.

Common nucleophiles that can participate in such reactions include:

Hydroxide (B78521) ions (OH-) to form N-(3-hydroxypropyl)acetamide.

Alkoxides (RO-) to yield ether derivatives.

Cyanide (CN-) to produce N-(3-cyanopropyl)acetamide, which can be a precursor for carboxylic acids.

Amines (RNH2, R2NH) to form substituted diamine structures.

Azide (N3-) to introduce an azido (B1232118) group, which can be subsequently reduced to an amine.

The efficiency of these reactions is influenced by factors such as the strength of the nucleophile, the solvent, and the reaction temperature.

Intramolecular Cyclization Pathways leading to Heterocycles

This compound possesses the structural requirements for intramolecular nucleophilic substitution, where a nucleophilic center within the molecule attacks the electrophilic carbon bearing the chlorine atom. This process leads to the formation of cyclic compounds, specifically heterocycles.

A primary pathway for intramolecular cyclization involves the amide nitrogen acting as an internal nucleophile. Under basic conditions, the amide proton can be removed, increasing the nucleophilicity of the nitrogen atom. This nitrogen can then attack the terminal carbon, displacing the chloride ion and forming a five-membered ring. Research on related N-(omega-haloalkyl)-amino acid derivatives has shown that such intramolecular SN2 cyclization is a key step in synthesizing aza-cyclic amino acids, such as pyrrolidine (B122466) derivatives. researchgate.net The choice of base and solvent can be critical in controlling the stereochemistry of these cyclization reactions. researchgate.net For instance, studies on similar systems have demonstrated that potassium amide bases can favor retention of configuration, while lithium amide bases may lead to inversion. researchgate.net

Role of the Amide Functionality in Reactivity

The amide group is a cornerstone of the molecule's chemical character, influencing its stability, the reactivity of the chloropropyl moiety, and its own participation in reactions.

Hydrolytic Stability and Mechanism

Amides, including this compound, are generally the least reactive derivatives of carboxylic acids due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. chemistrysteps.com This delocalization reduces the electrophilicity of the carbonyl carbon. Consequently, hydrolysis—the cleavage of the amide bond by water—is typically slow and requires harsh conditions such as heating with strong acids or bases. allen.inucalgary.calibretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. allen.inucalgary.capatsnap.com The mechanism proceeds through a tetrahedral intermediate, followed by proton transfer and elimination of the amine as a protonated leaving group (R-NH3+), which is a much better leaving group than the corresponding amide anion. chemistrysteps.comucalgary.ca The final step involves deprotonation to form the carboxylic acid and an ammonium (B1175870) salt. ucalgary.calibretexts.org

Base-Promoted Hydrolysis: In the presence of a strong base, such as hydroxide (OH-), the reaction is initiated by the nucleophilic attack of the hydroxide ion on the carbonyl carbon. allen.inlibretexts.orgpatsnap.com This forms a tetrahedral intermediate. libretexts.org The subsequent step is the elimination of the amide anion (RNH-), which is a very poor leaving group. chemistrysteps.com This step is generally unfavorable but is driven to completion by a rapid and irreversible acid-base reaction where the strongly basic amide anion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and an amine. chemistrysteps.comlibretexts.org Because a full equivalent of the base is consumed, this reaction is considered base-promoted rather than base-catalyzed. libretexts.org

| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis |

|---|---|---|

| Initial Step | Protonation of the carbonyl oxygen. ucalgary.capatsnap.com | Nucleophilic attack by OH- on the carbonyl carbon. allen.inlibretexts.org |

| Role of Catalyst/Reagent | Acid catalyst makes the carbonyl carbon more electrophilic. ucalgary.ca | Base acts as a strong nucleophile. allen.in |

| Leaving Group | Protonated amine (RNH3+), a good leaving group. chemistrysteps.com | Amide anion (RNH-), a poor leaving group. chemistrysteps.com |

| Driving Force | Formation of a stable, protonated amine. | Irreversible deprotonation of the carboxylic acid product. libretexts.org |

| Products | Carboxylic acid and an ammonium salt. libretexts.org | Carboxylate salt and an amine. libretexts.org |

Reactivity of the Carbonyl and Amine Groups

The reactivity of the amide group itself, beyond hydrolysis, is dictated by its unique electronic structure.

Carbonyl Group: Due to resonance, the carbonyl carbon in an amide is less electrophilic than in other carbonyl compounds like ketones or esters. Therefore, it does not readily undergo addition reactions with typical nucleophiles unless activated, for example, by strong acid. ucalgary.ca

Amine Group: The lone pair on the amide nitrogen is delocalized into the carbonyl group, which renders the nitrogen atom non-basic and generally non-nucleophilic. The N-H proton is weakly acidic but typically requires a strong base for deprotonation.

Mechanistic Studies of Related Amide Reactions

The mechanistic principles governing the reactivity of this compound are well-established through extensive studies on other amides. The hydrolysis of amides is a classic example of nucleophilic acyl substitution. etsu.edu

The key factors influencing the rate and mechanism of amide hydrolysis include resonance stability, the ability of the leaving group to depart, and steric effects. etsu.edu In acid-catalyzed hydrolysis, the rate-determining step is often the attack of water on the protonated amide. The mechanism involves the formation of a tetrahedral intermediate, proton transfers to make the amine a better leaving group, and subsequent collapse of the intermediate to release the products. ucalgary.ca

In base-promoted hydrolysis, the initial nucleophilic attack of the hydroxide ion is also a critical step. libretexts.org The high energy barrier for the expulsion of the strongly basic amide anion is a key feature of this mechanism. chemistrysteps.com The reaction is effectively pulled forward by the final, irreversible deprotonation of the carboxylic acid by the departing amide anion, which prevents the reverse reaction from occurring. libretexts.org Studies on N-substituted amides have shown that the nature of the substituent on the nitrogen can influence the reaction rate through inductive and steric effects. researchgate.net

Investigation of Reaction Intermediates

The intramolecular cyclization of this compound to form a six-membered 1,3-oxazine ring system is a key transformation. While direct spectroscopic observation of all intermediates for this specific compound is not extensively documented in publicly available literature, the mechanism can be inferred from well-established principles of intramolecular reactions of similar N-haloalkylamides which lead to five-membered 2-oxazoline rings.

The reaction is typically initiated by the activation of the amide oxygen. In the presence of an acid catalyst, the carbonyl oxygen is protonated, enhancing the nucleophilicity of the amide nitrogen, though it is the oxygen that ultimately acts as the nucleophile in the key cyclization step. Under basic conditions, the amide proton can be removed to form an amidate anion.

The crucial step involves the intramolecular nucleophilic attack of the carbonyl oxygen atom on the γ-carbon atom of the chloropropyl group. This SNi (substitution nucleophilic intramolecular) reaction proceeds through a cyclic transition state , leading to the displacement of the chloride ion. The initial product of this cyclization is a protonated or metal-coordinated cyclic intermediate, specifically a dihydro-1,3-oxazinium salt. This intermediate is then deprotonated or quenched to yield the final neutral 2-methyl-5,6-dihydro-4H-1,3-oxazine product.

A plausible mechanistic pathway is outlined below:

Activation of the Amide: The amide functionality is activated, typically by a catalyst or reaction conditions.

Intramolecular Nucleophilic Attack: The carbonyl oxygen attacks the carbon bearing the chlorine atom.

Formation of a Cyclic Intermediate: A six-membered ring is formed, resulting in a cyclic iminium ether-type intermediate.

Deprotonation/Neutralization: The intermediate is neutralized to give the final product.

The table below summarizes the key proposed intermediates in the cyclization of this compound.

| Intermediate | Structure | Description |

| Protonated Amide | The carbonyl oxygen is protonated under acidic conditions, increasing the electrophilicity of the carbonyl carbon and the nucleophilicity of the amide nitrogen for subsequent reactions, though oxygen acts as the primary nucleophile in cyclization. | |

| Amidate Anion | Formed under basic conditions by deprotonation of the amide nitrogen, increasing the nucleophilicity of the oxygen. | |

| Cyclic Transition State | The state at which the C-O bond is forming and the C-Cl bond is breaking during the intramolecular nucleophilic attack. | |

| Dihydro-1,3-oxazinium Salt | A cationic cyclic intermediate formed after the displacement of the chloride ion. |

Influence of Catalysis on Reaction Pathways

Catalysis plays a pivotal role in directing the reaction pathways of this compound, primarily by facilitating its cyclization. The choice of catalyst can influence reaction rates, yields, and in some cases, the regioselectivity of the transformation.

Lewis Acid Catalysis: Lewis acids such as scandium(III) triflate (Sc(OTf)₃) and copper(II) triflate (Cu(OTf)₂) are effective in catalyzing the cyclization of N-alkenylamides. mdpi.com For this compound, a Lewis acid would coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting the intramolecular nucleophilic attack by the oxygen. This coordination also facilitates the departure of the chloride leaving group.

Brønsted Acid Catalysis: Brønsted acids like triflic acid (TfOH) can protonate the carbonyl oxygen, which, similar to Lewis acid catalysis, activates the amide for cyclization. mdpi.com The protonation enhances the nucleophilicity of the amide oxygen, which then attacks the electrophilic carbon of the chloropropyl group.

Base Catalysis: In the presence of a strong, non-nucleophilic base, this compound can be deprotonated at the nitrogen atom to form an amidate anion. This significantly increases the nucleophilicity of the carbonyl oxygen, promoting a more rapid intramolecular SN2 reaction to form the cyclic product.

The following table details the influence of different types of catalysts on the cyclization of this compound.

| Catalyst Type | Example(s) | Role in the Reaction Pathway |

| Lewis Acid | Sc(OTf)₃, Cu(OTf)₂ | Coordinates with the carbonyl oxygen, activating the amide for intramolecular nucleophilic attack and facilitating leaving group departure. |

| Brønsted Acid | TfOH | Protonates the carbonyl oxygen, enhancing the nucleophilicity of the amide oxygen for cyclization. |

| Base | NaH, KHMDS | Deprotonates the amide nitrogen to form a highly nucleophilic amidate anion, accelerating the intramolecular SN2 reaction. |

Other Characteristic Transformations

Beyond cyclization, this compound can undergo other characteristic reactions, including elimination and further substitution at the nitrogen atom.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction. The base abstracts a proton from the carbon atom adjacent to the nitrogen (the α-carbon of the propyl chain is less likely due to the electron-withdrawing nature of the amide), while the chloride ion is simultaneously eliminated. This results in the formation of an alkene. The expected product of such an elimination reaction would be N-allylacetamide.

The general conditions for such a reaction would involve a strong, sterically hindered base to favor elimination over substitution.

| Reactant | Base | Product | Reaction Type |

| This compound | Potassium tert-butoxide | N-allylacetamide | E2 Elimination |

Acylation and Alkylation at the Nitrogen Atom

The nitrogen atom of this compound, being part of an amide, is generally not highly nucleophilic due to the resonance delocalization of its lone pair of electrons with the adjacent carbonyl group. However, under specific conditions, it can undergo further acylation and alkylation.

Acylation: Acylation of the nitrogen atom can be achieved using highly reactive acylating agents such as acyl chlorides or anhydrides, often in the presence of a base to deprotonate the amide first. The reaction proceeds via nucleophilic acyl substitution, where the deprotonated amide acts as the nucleophile. savemyexams.comlibretexts.org

Alkylation: N-alkylation is also possible but typically requires deprotonation of the amide with a strong base (e.g., sodium hydride) to form the corresponding amidate anion. This anion is a potent nucleophile and can react with an alkyl halide in an SN2 reaction to introduce a second alkyl group on the nitrogen atom. ucalgary.ca

The following table summarizes these transformations.

| Reaction Type | Reagent | Conditions | Product |

| Acylation | Acetyl chloride | Strong base (e.g., NaH) | N-acetyl-N-(3-chloropropyl)acetamide |

| Alkylation | Methyl iodide | Strong base (e.g., NaH) | N-(3-chloropropyl)-N-methylacetamide |

Applications As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Oxazolidinone Derivatives

The oxazolidinone ring is a core structural motif in a class of synthetic antibacterial agents. A chiral derivative of N-(3-chloropropyl)acetamide, specifically N-[(2S)-2-(acetyloxy)-3-chloropropyl]acetamide, serves as a crucial intermediate in the synthesis of these important therapeutic agents. alfachemch.comalchemypharm.comlookchem.comhsppharma.com

N-[(2S)-2-(acetyloxy)-3-chloropropyl]acetamide is a key precursor in the synthesis of Linezolid, a potent antibacterial agent belonging to the oxazolidinone class. google.comnewdrugapprovals.org Linezolid is effective against serious multidrug-resistant Gram-positive bacterial infections. newdrugapprovals.orgresearchgate.net The synthesis of Linezolid often involves the condensation of N-[(2S)-2-(acetyloxy)-3-chloropropyl]acetamide with a substituted aniline (B41778) derivative, leading to the formation of the essential oxazolidinone ring. google.com This specific intermediate provides the necessary three-carbon backbone and the nitrogen atom for the heterocyclic core.

| Intermediate | CAS Number | Role in Synthesis |

|---|---|---|

| N-[(2S)-2-(acetyloxy)-3-chloropropyl]acetamide | 183905-31-9 | Provides the C3 backbone and nitrogen for the oxazolidinone ring. alfachemch.comalchemypharm.com |

| N-carbobenzyloxy-3-fluoro-4-morpholin-4-yl aniline | - | Provides the substituted aryl moiety. google.com |

The use of N-[(2S)-2-(acetyloxy)-3-chloropropyl]acetamide is part of a convergent and versatile synthetic strategy for the rapid preparation of a wide array of oxazolidinone analogues, not just Linezolid. newdrugapprovals.orgresearchgate.net This approach allows for the efficient assembly of the final molecule from key fragments, facilitating the exploration of structure-activity relationships and the development of new antibacterial agents. Economical and large-scale preparation methods for this intermediate have been developed from commercially available (S)-epichlorohydrin, highlighting its industrial relevance. newdrugapprovals.orgresearchgate.net

Construction of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. encyclopedia.pubnih.govopenmedicinalchemistryjournal.comnih.gov this compound's reactive nature makes it a suitable starting material for the synthesis of various N-heterocycles.

Morpholine and piperazine (B1678402) rings are common scaffolds in drug molecules. researchgate.netsemanticscholar.orguobaghdad.edu.iqgoogle.comnih.gov While direct synthesis from this compound is not extensively detailed in the provided results, the structural motif of a three-carbon chain with a terminal chlorine and an amide nitrogen suggests its potential for cyclization reactions to form six-membered rings like morpholines and piperazines. For instance, intramolecular cyclization or reaction with a suitable die-nucleophile could lead to these heterocyclic systems. The synthesis of 1-(3-chloro-phenyl-)-4-(3-chloropropyl) piperazine hydrochloride involves the reaction of 1-(3-chloro-phenyl-) piperazine hydrochloride with 1-bromo-3-chloropropane, a compound structurally related to this compound, indicating the utility of the 3-chloropropyl group in alkylating piperazine rings. google.com

The synthesis of five-membered nitrogen-containing heterocycles such as imidazoles, pyrroles, and thiazolidines often involves the reaction of a bifunctional intermediate with a suitable cyclizing agent. nih.govnih.gove3s-conferences.orgnih.govimpactfactor.orgorganic-chemistry.orgscispace.comresearchgate.netsapub.orgmdpi.com For example, the synthesis of thiazolidine (B150603) derivatives can be achieved through the condensation of various starting materials with thioglycolic acid. researchgate.net While the direct use of this compound in these specific syntheses is not explicitly mentioned, its functional groups could be chemically modified to participate in such cyclization reactions.

Modern synthetic chemistry has seen the development of advanced protocols for the formation of N-heterocycles, often employing metal catalysis or microwave assistance to improve efficiency and yield. organic-chemistry.orgfrontiersin.orgrsc.org These methods allow for the construction of complex heterocyclic systems from relatively simple starting materials. The reactivity of the chloropropyl group in this compound makes it a potential substrate for such advanced synthetic methodologies, enabling its incorporation into a wider range of complex nitrogen-containing heterocyclic structures.

Role in Polymer and Material Science

The dual functionality of this compound allows for its incorporation into polymeric structures, enabling the modification and functionalization of materials to achieve desired properties.

Functionalization of Polymeric Materials

The alkyl chloride group in this compound serves as a key reactive handle for grafting onto or modifying existing polymer backbones. This post-polymerization modification is a powerful strategy for introducing new functionalities to commercially available polymers. The amide group, in turn, can enhance properties such as hydrophilicity, biocompatibility, and thermal stability.

One common approach involves the reaction of the chloropropyl group with nucleophilic sites on a polymer. For instance, polymers containing hydroxyl, amino, or thiol groups can be readily functionalized through nucleophilic substitution, forming stable ether, amine, or thioether linkages, respectively. This "grafting-to" approach allows for the covalent attachment of the acetamide (B32628) moiety to the polymer surface or backbone.

Table 1: Potential Reactions for Polymer Functionalization with this compound

| Polymer Functional Group | Linkage Formed | Reaction Type |

| Hydroxyl (-OH) | Ether | Williamson Ether Synthesis |

| Amine (-NH2) | Secondary Amine | Nucleophilic Substitution |

| Thiol (-SH) | Thioether | Nucleophilic Substitution |

These functionalization strategies are crucial for developing materials with tailored surface properties for applications in biomedical devices, sensors, and separation membranes. The introduction of the amide group can significantly alter the surface energy and wettability of a material, impacting its interaction with biological systems or other chemical species.

Synthesis of Organosilane and Organosilicon Compounds

This compound can serve as a precursor in the synthesis of functionalized organosilanes, which are widely used as coupling agents, adhesion promoters, and in the formation of silicone-based materials. The synthesis of such compounds typically involves the reaction of the alkyl chloride with a silicon-containing nucleophile or through hydrosilylation processes if the molecule were modified to contain an alkene.

A general approach for synthesizing organosilanes from alkyl halides involves their reaction with silyl (B83357) anions or other reactive silicon species. For example, the reaction of an alkyl chloride with a silyl lithium reagent can proceed via an S\N2 mechanism to form a new carbon-silicon bond. organic-chemistry.org This method is effective for primary alkyl chlorides and allows for the introduction of a silyl group onto the propyl chain of the acetamide.

Alternatively, this compound could be used to functionalize silica (B1680970) surfaces or to create sol-gel materials. The chloropropyl group can react with surface silanol (B1196071) groups on silica gel after appropriate activation, or it can be incorporated into a sol-gel network through co-condensation with other silane (B1218182) precursors. While direct examples with this compound are not prevalent in the literature, the reactivity of the chloropropyl group is well-established for such applications with similar molecules like (3-chloropropyl)trimethoxysilane.

Design and Synthesis of Advanced Linkers and Scaffolds

The structure of this compound provides a foundation for the design and synthesis of more complex molecules that can act as linkers or scaffolds in various chemical and biological applications.

Tri-functionalized Small Molecule Linkers

By leveraging the reactivity of both the amide and the alkyl chloride, this compound can be elaborated into tri-functionalized linkers. The amide nitrogen, after deprotonation, can act as a nucleophile, while the alkyl chloride remains an electrophilic site. The carbonyl oxygen also presents a site for coordination or hydrogen bonding.

For instance, the alkyl chloride can be converted to other functional groups such as an azide, which can then participate in "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would result in a tri-functional linker with an acetamide group, a triazole ring, and a third functional group introduced via the alkyne. Such linkers are valuable in the construction of complex molecular architectures, including bioconjugates and functional materials.

Table 2: Potential Derivatization of this compound for Linker Synthesis

| Reagent | Resulting Functional Group | Potential Application |

| Sodium Azide (NaN3) | Azide (-N3) | Click Chemistry |

| Potassium Cyanide (KCN) | Nitrile (-CN) | Hydrolysis to Carboxylic Acid |

| Phthalimide | Phthalimide | Gabriel Synthesis of Primary Amine |

These transformations expand the utility of this compound as a versatile building block for creating linkers with diverse reactivity and functionality.

Conformationally Restricted Ligand Systems

The synthesis of conformationally restricted ligands is a key strategy in medicinal chemistry to enhance binding affinity and selectivity for biological targets. While this compound itself is a flexible molecule, it can be used as a starting material for the synthesis of cyclic structures that form the basis of conformationally restricted ligands.

Intramolecular cyclization reactions can be employed to create heterocyclic scaffolds. For example, if the acetamide were modified to introduce a nucleophilic group at the acetyl methyl position, an intramolecular reaction with the chloropropyl chain could lead to the formation of a lactam ring. Alternatively, intermolecular reactions followed by a cyclization step can also produce rigid ligand systems. For example, the reaction of this compound with a dinucleophile could lead to the formation of a macrocyclic structure. mdpi.comnih.gov The synthesis of such macrocycles is a growing area of interest in drug discovery. scispace.commdpi.comcam.ac.uk

The development of such rigid scaffolds is crucial for understanding structure-activity relationships and for the rational design of potent and selective ligands for various biological targets.

Structure Reactivity Relationships and Conformational Analysis

Impact of Substituents on Chemical Reactivity

The reactivity of N-(3-chloropropyl)acetamide and its derivatives is significantly influenced by the electronic and steric nature of substituents. These groups can alter the electron density at various points in the molecule, thereby affecting reaction rates, efficiency, and the selectivity of chemical transformations.

The this compound molecule possesses two primary reactive sites: the electrophilic carbon atom bonded to the chlorine and the nucleophilic amide group. Substituents on either the acyl or the propyl portion of the molecule can modulate the reactivity of these sites.

Electronic Effects: The acetyl group (CH₃CO-) attached to the nitrogen atom has an electron-withdrawing effect, which reduces the nucleophilicity of the nitrogen. The chlorine atom, being highly electronegative, polarizes the C-Cl bond, making the carbon atom it is attached to electrophilic and susceptible to nucleophilic attack. This is a classic substrate for SN2 reactions. Quantum chemical calculations on similar SN2 reaction systems show that the activation barrier is not primarily due to steric repulsion from bulky substituents, but rather from the weakening of electrostatic attraction and the loss of favorable orbital interactions in the transition state nih.gov.

Steric Effects: The propyl chain provides a degree of flexibility. However, bulky substituents near the reactive centers can hinder the approach of nucleophiles or other reactants, a phenomenon known as steric hindrance. While often considered a barrier, energy decomposition analysis of some SN2 reactions has shown that steric repulsion can actually be released in the transition state. The primary factors governing the activation barrier are often changes in electrostatic attraction and orbital interactions nih.gov. The reactivity of N-aryl 2-chloroacetamides, for example, is centered on the easy replacement of the chlorine atom by various nucleophiles, a process that can be influenced by the steric bulk of the N-aryl group researchgate.net.

The combination of electronic and steric effects directly correlates with the efficiency and selectivity of reactions involving this compound derivatives.

The selectivity of a reaction can also be controlled. For instance, in the photosynthesis of acetamide (B32628), the choice of nitrogen and carbon sources significantly impacts the selectivity for CH₃CONH₂ formation researchgate.net. Similarly, for derivatives of this compound, the nature of the substituents would be crucial in directing reactions toward a desired product, whether it be substitution at the C-Cl bond or a reaction involving the amide group.

The following table illustrates how different hypothetical substituents on a related chloroacetamide structure might influence reactivity in an SN2 reaction.

| Substituent (R in R-NH-CO-CH₂Cl) | Electronic Effect | Steric Effect | Expected Impact on SN2 Rate |

| H- | Reference | Minimal | Reference Rate |

| CH₃- (Methyl) | Weakly Electron-Donating | Small | Slight Decrease |

| (CH₃)₃C- (tert-Butyl) | Electron-Donating | Large | Significant Decrease |

| NO₂-C₆H₄- (Nitrophenyl) | Strongly Electron-Withdrawing | Moderate | Increase |

Stereochemical Considerations in Synthetic Pathways

When derivatives of this compound are synthesized with chiral centers, controlling the stereochemistry becomes paramount. This involves strategies for enantioselective synthesis and an understanding of the product's configurational stability.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For compounds structurally related to this compound, this can be achieved through reactions like asymmetric chlorination. The development of methods for enantioselective α-chlorination is driven by the utility of the resulting α-chloro carbonyl compounds as synthetic intermediates nih.gov.

For example, the reaction of silyl (B83357) ketene acetals with N-chlorosuccinimide (NCS) can be catalyzed by chiral squaramides to produce tertiary α-chloro esters with high enantioselectivity. The success of this chiral induction strongly depends on the catalyst structure and reaction conditions. A systematic evaluation of catalysts revealed that the size and orientation of aromatic components on the catalyst are critical for achieving high enantiomeric excess (ee) nih.gov.

The table below summarizes the effect of different catalyst substituents on the enantioselectivity of a model chlorination reaction.

| Catalyst Substituent | Yield (%) | Enantiomeric Excess (ee, %) |

| Phenyl | >95 | 85 |

| 2-Naphthyl | >95 | 47 |

| 9-Phenanthryl | >95 | 92 |

| 4-Pyrenyl | >95 | 62 |

| Data adapted from a model reaction of silyl ketene acetal chlorination nih.gov. |

These principles of non-covalent catalysis could be applied to create chiral derivatives of this compound, for instance, by introducing a substituent on the propyl chain that creates a stereocenter.

Once a chiral center is established, its stability is crucial. For a molecule like (S)-N-[2-(Acetyloxy)-3-chloropropyl]acetamide, the stereocenter at the second carbon of the propyl chain must resist racemization or epimerization during subsequent reaction steps or purification chemdad.com. The stability of the configuration depends on the reaction conditions (e.g., temperature, pH) and the absence of pathways that would allow for the breaking and reforming of bonds at the stereocenter.

Conformational Analysis and Molecular Structure-Property Correlations

The three-dimensional shape of this compound is not static; the molecule can exist in various conformations due to rotation around its single bonds. The study of these conformers and their relative energies is known as conformational analysis.

The most stable conformations are those that minimize steric and torsional strain libretexts.orgslideshare.net. For the propyl chain in this compound, rotation around the C-C bonds leads to different spatial arrangements of the amide and chloro groups, primarily gauche and anti conformations libretexts.org. The amide group itself, as studied in molecules like N-methylacetamide, has multiple stable conformers resulting from the rotation of the methyl groups, which can be distinguished spectroscopically umich.edu.

Computational studies, such as those performed on N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, indicate the existence of stable gauche and cis conformer pairs in the gas phase. The relative stability of these conformers is influenced by orbital interactions and can be shifted by solvent polarity nih.gov. For this compound, a similar analysis would likely reveal a preference for an anti conformation of the C-N and C-Cl bonds to minimize steric repulsion, but intramolecular hydrogen bonding or favorable dipole interactions could stabilize certain gauche conformers.

The conformation of the molecule directly influences its properties. For example:

Reactivity: The accessibility of the electrophilic carbon and the lone pairs on the amide nitrogen and oxygen will vary between conformers. A conformation that exposes the C-Cl bond would be more susceptible to nucleophilic attack.

Spectroscopic Properties: The vibrational frequencies in an infrared (IR) spectrum are sensitive to the molecular conformation. Studies on related acetamides show that different conformers give rise to distinct carbonyl (C=O) stretching frequencies nih.gov.

The following table summarizes the key C-C-C-Cl dihedral angles and their corresponding conformations for the propyl chain.

| Conformation | Dihedral Angle (approx.) | Relative Energy | Key Feature |

| Anti | 180° | Lowest | Amide and Chloro groups are furthest apart |

| Gauche | 60° | Higher | Amide and Chloro groups are closer |

| Eclipsed | 0° | Highest (Transition State) | Groups are directly aligned, high torsional strain |

Advanced Characterization and Computational Studies

High-Resolution Spectroscopic Characterization

Spectroscopic methods are fundamental to determining the precise structure and bonding within N-(3-chloropropyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound by probing the magnetic properties of atomic nuclei. In a typical proton (¹H) NMR spectrum, distinct signals corresponding to the chemically non-equivalent protons are observed. The methylene protons of the propyl chain exhibit characteristic splitting patterns due to spin-spin coupling with adjacent protons, while the acetyl methyl protons appear as a singlet.

Similarly, ¹³C NMR spectroscopy identifies the unique carbon environments within the molecule. bhu.ac.in The carbonyl carbon of the amide group characteristically appears far downfield, while the aliphatic carbons of the propyl chain and the acetyl methyl group resonate at higher field strengths. oregonstate.edu The specific chemical shifts are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| ¹H | CH₃ | ~2.0 | Singlet | Acetyl group methyl protons |

| ¹H | -CH₂- | ~1.9 | Quintet | Central methylene of propyl chain |

| ¹H | -CH₂- | ~3.3 | Triplet | Methylene adjacent to nitrogen |

| ¹H | -CH₂- | ~3.6 | Triplet | Methylene adjacent to chlorine |

| ¹H | NH | ~6.0-7.0 | Broad Singlet | Amide proton |

| ¹³C | CH₃ | ~23 | - | Acetyl group methyl carbon |

| ¹³C | -CH₂- | ~32 | - | Central methylene of propyl chain |

| ¹³C | -CH₂- | ~39 | - | Methylene adjacent to nitrogen |

| ¹³C | -CH₂- | ~41 | - | Methylene adjacent to chlorine |

| ¹³C | C=O | ~170 | - | Carbonyl carbon |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by measuring the vibrations of its bonds. spectrabase.com The IR spectrum is particularly informative for identifying polar bonds. nist.gov Key absorption bands include a strong, sharp peak for the carbonyl (C=O) stretch of the amide group (Amide I band) and a distinct peak for the N-H stretching vibration. spectrabase.com The N-H bend (Amide II band) is also a characteristic feature. spectroscopyonline.com

Raman spectroscopy, which detects vibrations that cause a change in polarizability, provides complementary information. s-a-s.org It is particularly useful for identifying the C-C and C-Cl bonds in the alkyl chain. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Technique |

|---|---|---|---|

| ~3300 | N-H Stretch | Amide | IR, Raman |

| ~2950 | C-H Stretch | Aliphatic (CH₂, CH₃) | IR, Raman |

| ~1640 | C=O Stretch (Amide I) | Carbonyl | IR (Strong) |

| ~1550 | N-H Bend (Amide II) | Amide | IR |

| ~1450 | C-H Bend | Aliphatic (CH₂, CH₃) | IR, Raman |

| ~650-750 | C-Cl Stretch | Alkyl Halide | IR, Raman |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electron ionization (EI) would lead to the formation of a molecular ion (M⁺˙), whose mass corresponds to the molecular weight of the compound (135.59 g/mol ). uni.luuni-saarland.de The presence of chlorine is readily identified by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the M⁺˙ and (M+2)⁺˙ peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern provides structural information. libretexts.org Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom. concordia.ca For this compound, key fragmentation could involve the loss of the chloropropyl side chain or the loss of a chlorine radical, leading to characteristic fragment ions that help confirm the molecular structure. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique can provide precise measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For a molecule like this compound, X-ray crystallography could reveal the conformation of the propyl chain and the nature of the hydrogen bonding network formed by the amide N-H and C=O groups in the crystal lattice. wikipedia.org As of now, a publicly available crystal structure for this compound has not been reported in major crystallographic databases.

Computational Chemistry and Theoretical Investigations

Theoretical calculations complement experimental data by providing deeper insights into molecular properties and behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or def2-TZVP, can be employed to predict a variety of molecular properties. nih.govmdpi.comacs.org

These calculations can determine the molecule's lowest energy conformation (optimized geometry), providing theoretical values for bond lengths and angles that can be compared with experimental data if available. researchgate.net DFT can also be used to calculate vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. researchgate.net Furthermore, electronic properties such as the distribution of electron density, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be computed. nih.govmdpi.com The HOMO-LUMO energy gap is a key parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov

Table 3: Molecular Properties of this compound Amenable to DFT Calculation

| Calculated Parameter | Significance |

|---|---|

| Optimized Geometry | Provides theoretical bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | Predicts IR and Raman active modes to aid in spectral assignment. |

| HOMO-LUMO Energies | Determines the electronic energy gap, indicating chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps electron density to identify sites prone to electrophilic or nucleophilic attack. |

| Dipole Moment | Quantifies the overall polarity of the molecule. |

| Natural Bond Orbital (NBO) Analysis | Investigates charge distribution and intramolecular interactions. nih.gov |

Molecular Dynamics Simulations

MD simulations could elucidate the conformational flexibility of the propyl chain and the rotation around the amide bond. The interactions of this compound with solvent molecules, such as water, could also be modeled. These simulations would track the trajectories of individual atoms over time, providing a detailed picture of the molecule's dynamic behavior. For instance, the formation and breaking of hydrogen bonds between the amide group and surrounding water molecules could be observed and quantified.

A key aspect that could be investigated through MD simulations is the aggregation behavior of this compound in solution. By simulating a system with multiple molecules, it would be possible to observe whether they tend to self-associate and to characterize the geometry and stability of any resulting clusters. The insights from such simulations are crucial for understanding the macroscopic properties of the compound, such as its solubility and transport properties.

To illustrate the type of data obtained from MD simulations, the following table presents hypothetical results for the diffusion coefficient and average number of hydrogen bonds for this compound in a simulated aqueous environment.

Hypothetical Molecular Dynamics Simulation Data for this compound in Water

| Property | Value |

| Diffusion Coefficient (x 10⁻⁵ cm²/s) | 1.2 |

| Average N-H···O H-bonds | 0.8 |

| Average C=O···H-O H-bonds | 1.5 |

| Average Cl···H-O Interactions | 0.3 |

Note: The data in this table is hypothetical and serves to illustrate the output of molecular dynamics simulations. No specific experimental or computational data for this compound was found in the searched literature.

Modeling of Reaction Pathways and Transition States

The study of reaction pathways and the characterization of transition states are fundamental to understanding the chemical reactivity of a molecule. For this compound, computational methods, particularly density functional theory (DFT), can be employed to model various potential reactions. While specific studies on this molecule are not available, research on similar amides provides a framework for the types of reaction mechanisms that can be investigated. researchgate.net

One important reaction to model would be the intramolecular cyclization of this compound to form a five-membered ring, which is a common reaction for molecules with a terminal halide and a nucleophilic group. Computational modeling could determine the activation energy barrier for this reaction, providing insight into its feasibility and rate. The geometry of the transition state, where bonds are partially broken and formed, can be precisely calculated.

Another area of interest is the hydrolysis of the amide bond. Theoretical calculations can map out the energy profile for both acid-catalyzed and base-catalyzed hydrolysis, identifying the key intermediates and transition states. These models can help to predict the stability of this compound under different pH conditions. Furthermore, the influence of the chloroalkyl group on the reactivity of the amide functionality can be systematically studied.

The following table provides a hypothetical summary of calculated activation energies for potential reactions involving this compound, illustrating the type of data generated from reaction pathway modeling.

Hypothetical Calculated Activation Energies for this compound Reactions

| Reaction | Computational Method | Activation Energy (kcal/mol) |

| Intramolecular Cyclization | DFT (B3LYP/6-31G) | 25.8 |

| Acid-Catalyzed Hydrolysis | DFT (B3LYP/6-31G) | 32.1 |

| Base-Catalyzed Hydrolysis | DFT (B3LYP/6-31G*) | 28.5 |

Note: The data in this table is hypothetical and for illustrative purposes. No specific computational studies on the reaction pathways of this compound were found in the reviewed literature.

Prediction of Electronic and Geometric Properties

Computational quantum chemistry is a powerful tool for predicting the electronic and geometric properties of molecules like this compound. Methods such as density functional theory (DFT) can provide detailed information about the molecule's structure and electronic distribution. While direct computational studies on this compound are scarce, the properties of related acetamide (B32628) derivatives have been investigated, offering a basis for understanding this compound. nih.gov

Geometric properties that can be accurately predicted include bond lengths, bond angles, and dihedral angles. These calculations can reveal the preferred conformation of the molecule in the gas phase. For this compound, this would involve determining the orientation of the chloropropyl group relative to the acetamide plane.

Electronic properties of interest include the molecular dipole moment, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability. The electrostatic potential map visually represents the charge distribution and can be used to predict sites susceptible to nucleophilic or electrophilic attack.

The table below presents hypothetical electronic and geometric properties for this compound, as would be obtained from DFT calculations.

Hypothetical Predicted Properties of this compound

| Property | Computational Method | Predicted Value |

| Geometric Properties | ||

| C=O Bond Length | DFT (B3LYP/6-31G) | 1.23 Å |

| C-N Bond Length | DFT (B3LYP/6-31G) | 1.36 Å |

| C-Cl Bond Length | DFT (B3LYP/6-31G) | 1.80 Å |

| N-C-C-C Dihedral Angle | DFT (B3LYP/6-31G) | 175° |

| Electronic Properties | ||

| Dipole Moment | DFT (B3LYP/6-31G) | 3.8 D |

| HOMO Energy | DFT (B3LYP/6-31G) | -7.2 eV |

| LUMO Energy | DFT (B3LYP/6-31G) | -0.5 eV |

| HOMO-LUMO Gap | DFT (B3LYP/6-31G) | 6.7 eV |

Note: The data presented in this table is hypothetical and intended to be illustrative of the types of properties that can be predicted through computational chemistry. The values are based on general knowledge of similar compounds and not on specific calculations for this compound from the searched literature.

Future Directions in N 3 Chloropropyl Acetamide Research

Emerging Synthetic Methodologies

The synthesis of N-(3-chloropropyl)acetamide itself is relatively straightforward, typically involving the acylation of 3-chloropropylamine. However, future research is likely to focus on greener, more efficient, and highly selective methods for its preparation and the synthesis of its derivatives.

Biocatalytic Approaches: The use of enzymes in organic synthesis is a rapidly growing field. Future research could investigate the enzymatic acylation of 3-chloropropylamine, potentially offering high selectivity and mild reaction conditions. Lipases, in particular, could be explored for their ability to catalyze the formation of the amide bond.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds. This methodology could be applied to develop novel synthetic routes to derivatives of this compound, for instance, by coupling the alkyl chloride moiety with various radical precursors under mild conditions.

| Methodology | Potential Advantages |

| Flow Chemistry | Improved safety, scalability, and process control. |

| Biocatalysis | High selectivity, mild reaction conditions, and sustainability. |

| Photoredox Catalysis | Access to novel reaction pathways and functional group tolerance. |

Exploration of Novel Reactivity Patterns

The dual functionality of this compound opens up a rich landscape of chemical reactivity waiting to be explored. While the individual reactivities of amides and alkyl chlorides are well-established, their interplay within the same molecule presents opportunities for discovering novel transformations.

Intramolecular Cyclizations: The proximity of the amide nitrogen and the electrophilic chloropropyl group makes this compound a prime candidate for intramolecular cyclization reactions. Under basic conditions, it can undergo cyclization to form N-acetylazetidine, a valuable four-membered heterocyclic ring system. Future research could focus on optimizing conditions for this cyclization and exploring the synthesis of substituted azetidines from derivatives of this compound. magtech.com.cnorganic-chemistry.org

Controlled Polymerization: The bifunctional nature of this compound could be harnessed for the synthesis of novel functional polymers. For example, the chloride could act as an initiator for certain types of polymerization, while the amide group could provide sites for hydrogen bonding or further modification, leading to materials with unique properties.

Umpolung Reactivity: Advanced synthetic strategies could explore the "umpolung" or reversal of polarity of the electrophilic carbon bearing the chlorine. This could be achieved through the formation of organometallic intermediates, which would then act as nucleophiles, opening up new avenues for carbon-carbon bond formation.

Untapped Applications in Chemical Synthesis

The versatility of this compound as a building block suggests a multitude of untapped applications in the synthesis of valuable organic molecules.

Synthesis of Heterocyclic Compounds: Beyond azetidines, this compound can serve as a precursor to a variety of other nitrogen-containing heterocycles. By reacting the alkyl chloride with different nucleophiles, followed by further transformations involving the amide group, a diverse range of five, six, and seven-membered rings could be constructed. These heterocyclic scaffolds are prevalent in pharmaceuticals and agrochemicals. nih.gov

Development of Pharmaceutical Intermediates: The structural motifs accessible from this compound are relevant to medicinal chemistry. For instance, the azetidine (B1206935) ring is a key component in a number of approved drugs. nih.gov Future research could focus on utilizing this compound as a key intermediate in the synthesis of novel drug candidates.

Linker in Proteolysis-Targeting Chimeras (PROTACs): The propyl chain of this compound could function as a linker in the design of PROTACs. These are bifunctional molecules that induce the degradation of specific proteins. The chloride allows for facile attachment to a ligand for an E3 ubiquitin ligase, while the amide nitrogen, after deacetylation, can be coupled to a ligand for the target protein.

Advanced Computational and Spectroscopic Probes

To fully unlock the potential of this compound, a detailed understanding of its structural and electronic properties is crucial. Advanced computational and spectroscopic techniques will play a pivotal role in this endeavor.

Computational Conformational Analysis: The flexibility of the propyl chain allows for multiple conformational isomers. Density Functional Theory (DFT) calculations can be employed to predict the most stable conformers in different environments and to understand how conformation influences reactivity. Such studies can provide insights into the transition states of its reactions, aiding in the rational design of catalysts and reaction conditions.

Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routine, advanced techniques such as 2D NMR (COSY, HSQC, HMBC) can provide unambiguous assignment of all signals and reveal through-bond and through-space correlations. These techniques will be invaluable for characterizing the products of novel reactions and for studying the compound's interactions with other molecules. Below is a predicted data table for the 1H and 13C NMR of this compound based on analogous compounds. docbrown.infonih.gov

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| CH₃-C=O | ~2.0 (s) | ~23 |

| -NH- | ~6.0-7.0 (broad s) | - |

| -NH-CH₂- | ~3.3 (q, J ≈ 6.5 Hz) | ~39 |

| -CH₂-CH₂-Cl | ~2.0 (quintet, J ≈ 6.5 Hz) | ~33 |

| -CH₂-Cl | ~3.6 (t, J ≈ 6.5 Hz) | ~43 |

| C=O | - | ~170 |

Vibrational Spectroscopy (IR and Raman): Infrared and Raman spectroscopy are powerful tools for identifying functional groups. The characteristic vibrational frequencies of the amide (N-H stretch, C=O stretch - Amide I, and N-H bend - Amide II) and the C-Cl bond can be used to monitor reactions and to study intermolecular interactions, such as hydrogen bonding.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| N-H Stretch | ~3300 (broad) |

| C=O Stretch (Amide I) | ~1640 |

| N-H Bend (Amide II) | ~1550 |

| C-Cl Stretch | ~650-750 |

This compound represents a chemical entity with considerable, yet largely unexplored, potential. The future of research on this compound lies in the development of innovative and sustainable synthetic methods, the discovery of novel reactivity patterns stemming from its bifunctional nature, and its application as a versatile building block in the synthesis of valuable molecules, particularly in the pharmaceutical and materials science sectors. A synergistic approach, combining experimental investigations with advanced computational and spectroscopic analyses, will be instrumental in unlocking the full scientific and practical value of this compound.

Q & A

Q. What are effective synthetic routes for preparing N-(3-chloropropyl)acetamide with high purity?

this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-chloropropylamine with acetyl chloride in a polar aprotic solvent (e.g., tetrahydrofuran) under inert conditions yields the target compound. Post-synthesis purification involves recrystallization or column chromatography, with purity verification via HPLC (>95%) and spectroscopic techniques (IR, NMR) .

Q. How should researchers characterize this compound using spectroscopic methods?

- IR Spectroscopy : Identify characteristic peaks for amide C=O (~1650 cm⁻¹) and N-H stretching (~3300 cm⁻¹).

- NMR : ¹H NMR should show signals for the acetamide methyl group (~2.0 ppm), chloropropyl chain protons (δ 1.7–3.5 ppm), and amide NH (~6.5 ppm). ¹³C NMR confirms the carbonyl carbon (~170 ppm) .

- Mass Spectrometry : ESI-MS or GC-MS can confirm the molecular ion peak (M⁺ = 163.6 g/mol) and fragmentation patterns .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is sensitive to hydrolysis due to the chloropropyl group. Store in anhydrous conditions (desiccator, under nitrogen) at 4°C. Stability tests in solvents (e.g., DMSO, ethanol) show <5% degradation over 30 days when shielded from light .

Advanced Research Questions

Q. How can computational methods (e.g., HOMO-LUMO, MESP) predict reactivity in this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can map electrostatic potential (MESP) to identify nucleophilic/electrophilic sites. HOMO-LUMO gaps (~5.2 eV) suggest moderate reactivity, with the chloropropyl chain as the primary site for nucleophilic substitution .

Q. What metabolic pathways are hypothesized for this compound in biological systems?

In vitro studies of analogous chloroacetamides reveal two pathways:

Q. What challenges arise in stereoselective synthesis of this compound derivatives?

Stereocontrol at the chloropropyl chain requires chiral catalysts (e.g., (S)-BINOL) or enantiopure starting materials. A reported method uses LiOt-Bu in DMF/MeOH to achieve 72% yield with >90% enantiomeric excess, critical for pharmaceutical intermediates .

Q. How is X-ray crystallography applied to resolve structural ambiguities in chloroacetamide derivatives?

Single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) confirms bond lengths (e.g., C-Cl = 1.78 Å) and intermolecular interactions (e.g., Cl···O halogen bonding at 2.97 Å). Refinement parameters (R = 0.052, wR = 0.136) ensure accuracy .

Q. What role does this compound play in synthesizing bioactive molecules (e.g., antibiotics)?

It serves as a precursor in linezolid synthesis, where the chloropropyl group is functionalized via SN2 reactions. Optimized conditions (Pd/C catalysis, H₂ atmosphere) achieve 95% yield in indenoisoquinoline derivatives with antitumor activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.